molecular formula C12H13F3N2O4 B13492321 Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate

Cat. No.: B13492321
M. Wt: 306.24 g/mol
InChI Key: LWDPFOBUGARFEP-UHFFFAOYSA-N
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Description

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate typically involves the reaction of a phenyl carbamate derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . The process can be summarized as follows:

    Starting Materials: Phenyl carbamate derivative, tert-butyl chloroformate, base (e.g., triethylamine).

    Reaction Conditions: Solvent (e.g., dichloromethane), room temperature, stirring.

    Procedure: The phenyl carbamate derivative is dissolved in the solvent, and the base is added. Tert-butyl chloroformate is then added dropwise, and the reaction mixture is stirred until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-nitro-3-trifluoromethylphenyl)carbamate is unique due to the presence of both a nitro group and a trifluoromethyl group, which impart distinct chemical and biological properties. These functional groups make it a valuable compound for various applications, including its potential use in medicinal chemistry and material science .

Properties

Molecular Formula

C12H13F3N2O4

Molecular Weight

306.24 g/mol

IUPAC Name

tert-butyl N-[4-nitro-3-(trifluoromethyl)phenyl]carbamate

InChI

InChI=1S/C12H13F3N2O4/c1-11(2,3)21-10(18)16-7-4-5-9(17(19)20)8(6-7)12(13,14)15/h4-6H,1-3H3,(H,16,18)

InChI Key

LWDPFOBUGARFEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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